1H-Benzotriazole, 4,5,6,7-tetrahydro-

Description

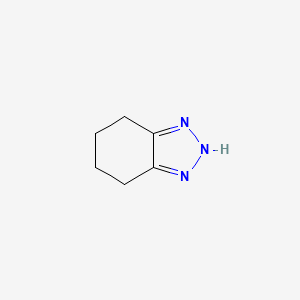

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRLKUOWTAEKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NNN=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064476 | |

| Record name | 1H-Benzotriazole, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6789-99-7, 49636-05-7 | |

| Record name | Tetrahydrobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6789-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-2H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49636-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 4,5,6,7-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 4,5,6,7-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzotriazole, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Derivatization of 4,5,6,7 Tetrahydro 1h Benzotriazole

Primary Synthetic Routes to 4,5,6,7-Tetrahydro-1H-Benzotriazole

The synthesis of 4,5,6,7-tetrahydro-1H-benzotriazole can be broadly achieved through two main strategies: the saturation of an existing aromatic benzotriazole (B28993) core or the de novo construction of the heterocyclic system from a saturated precursor.

One of the most direct and scalable methods for preparing 4,5,6,7-tetrahydro-1H-benzotriazole is the catalytic hydrogenation of its aromatic precursor, 1H-benzotriazole. This reaction involves the reduction of the benzene (B151609) ring portion of the molecule while leaving the triazole ring intact. The process is typically carried out using heterogeneous catalysts under a hydrogen atmosphere.

Key research findings indicate that the choice of catalyst and solvent system is crucial for achieving high conversion and yield. Common catalysts include palladium-on-carbon (Pd/C) and platinum oxide (PtO₂). The reaction is generally performed in solvents like ethanol (B145695) or acetic acid at elevated temperatures (50–100°C) and pressures (3–5 atm). For instance, using a PtO₂ catalyst in an acetic acid solvent system has been shown to achieve conversion rates of 85–90% after 12 hours of reaction time.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Palladium-on-Carbon (Pd/C) | Ethanol | 50–100 | 3–5 | 78–92 |

| Platinum Oxide (PtO₂) | Acetic Acid | 50–100 | 3–5 | 85–90 (conversion) |

An alternative to the reduction of benzotriazole is the construction of the triazole ring onto a pre-existing cyclohexane (B81311) framework. This approach relies on classical heterocyclic synthesis methods, primarily condensation and diazotization reactions. ontosight.ai

The most analogous method to the standard synthesis of benzotriazoles involves the cyclocondensation of cis-1,2-diaminocyclohexane. gsconlinepress.com In this process, the diamine is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in an acidic medium like glacial acetic acid. iisj.inorgsyn.org The reaction proceeds through the diazotization of one of the amino groups to form a monodiazonium intermediate. gsconlinepress.com This intermediate then undergoes a rapid, spontaneous intramolecular cyclization, where the remaining amino group attacks the diazonium group, closing the five-membered triazole ring to yield 4,5,6,7-tetrahydro-1H-benzotriazole. gsconlinepress.com

Another potential, though less documented, route involves [3+2] cycloaddition reactions. Conceptually, this could involve the reaction of a cyclohexene (B86901) derivative with an azide (B81097) source. The 1,3-dipolar cycloaddition of azides with alkenes or alkynes is a well-established method for forming triazole rings. nih.govyoutube.com In this context, the reaction would build the triazole ring directly onto the saturated carbocyclic precursor.

Strategies for Functionalization and Introduction of Substituents

The 4,5,6,7-tetrahydro-1H-benzotriazole scaffold can be further modified to introduce a wide range of functional groups, enabling the synthesis of diverse derivatives. Functionalization primarily targets the nitrogen atoms of the triazole ring.

The triazole ring of 4,5,6,7-tetrahydro-1H-benzotriazole contains two potential sites for substitution: the N1 and N2 positions. N-alkylation is a common functionalization strategy and typically results in a mixture of N1- and N2-substituted isomers. gsconlinepress.com The regioselectivity of this reaction is a critical consideration for synthetic chemists.

Alkylation can be readily achieved by reacting the parent heterocycle with alkyl halides in the presence of a base. For example, the reaction with 3-methylbutan-2-yl bromide using potassium carbonate (K₂CO₃) as the base facilitates N-substitution. The ratio of the resulting N1 and N2 isomers is influenced by several factors, including the steric bulk of the alkylating agent, the nature of the solvent, and the reaction conditions. Generally, the N1 position is less sterically hindered, often leading to it being the thermodynamically favored product. However, specific catalysts or reaction conditions can be employed to selectively favor the N2 isomer in aromatic benzotriazoles, a principle that can be extended to the tetrahydro- scaffold. rsc.orgresearchgate.netnih.gov

| Reaction Type | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide, K₂CO₃ | Standard heating | N-substitution, mixture of N1/N2 isomers | |

| N-Carboxylation | Carbon Dioxide (CO₂) | 100–120°C, 50–60 atm | Introduction of carboxylic acid moieties |

The presence of substituent groups on the cyclohexane ring of the tetrahydrobenzotriazole scaffold can significantly influence its reactivity and the outcome of subsequent functionalization reactions. These effects can be categorized as either electronic or steric in nature.

Electronic Effects: Electron-withdrawing groups (e.g., carbonyl, nitro) attached to the cyclohexane ring decrease the electron density of the entire molecule, including the triazole nitrogens. This reduced nucleophilicity can slow the rate of N-alkylation and other electrophilic substitution reactions. otterbein.edu Conversely, electron-donating groups (e.g., alkyl, alkoxy) would be expected to increase the electron density on the triazole ring, thereby enhancing its nucleophilicity and accelerating reaction rates with electrophiles. nih.gov

Steric Effects: The steric hindrance imposed by substituents can play a decisive role in regioselectivity. Bulky groups located at the C4 or C7 positions, which are adjacent to the triazole ring fusion, can impede access to the N1 and N2 positions. This steric crowding is particularly pronounced for the N2 position, which is situated between the two fusion points. As a result, bulky substituents often lead to a higher selectivity for the less hindered N1 isomer during N-alkylation reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in modern organic synthesis for generating molecular diversity. nih.govmdpi.com While direct examples of 4,5,6,7-tetrahydro-1H-benzotriazole participating as a core scaffold in well-known MCRs like the Ugi or Passerini reactions are not widely reported, its aromatic counterpart, benzotriazole, is extensively used as a versatile synthetic auxiliary. nih.govbeilstein-journals.orgnih.govresearchgate.netorganic-chemistry.org

The utility of benzotriazole in synthesis often stems from its ability to act as an excellent leaving group or to facilitate the formation of reactive intermediates. nih.gov For instance:

N-Acylbenzotriazoles serve as stable and efficient acylating agents.

N-(α-Aminoalkyl)benzotriazoles can act as precursors to N-acylimines or iminium ions, which can then be trapped by various nucleophiles in multicomponent setups.

By analogy, the 4,5,6,7-tetrahydro-1H-benzotriazole scaffold holds significant potential for similar applications. N-functionalized tetrahydrobenzotriazole derivatives could be designed to participate in MCRs, acting as stable precursors that release a reactive species under the reaction conditions. This strategy would allow for the incorporation of the tetrahydrobenzotriazole moiety or other molecular fragments into complex structures, thereby enabling diversity-oriented synthesis campaigns aimed at discovering new bioactive molecules. cam.ac.uk

Novel Synthetic Techniques and Process Optimization

Metal-Catalyzed Syntheses Involving Tetrahydrobenzotriazole

Metal-catalyzed reactions are fundamental in modern organic synthesis, offering high efficiency and selectivity. The synthesis of 4,5,6,7-tetrahydro-1H-benzotriazole itself is prominently achieved through the catalytic hydrogenation of 1H-benzotriazole. This reaction involves the reduction of the aromatic benzene ring portion of the benzotriazole molecule.

Key catalysts for this transformation are typically platinum group metals. Palladium-on-carbon (Pd/C) and platinum oxide (PtO₂) are well-established catalysts for this purpose. The reaction is generally carried out in solvents like ethanol or acetic acid under a hydrogen atmosphere. For instance, using platinum oxide in acetic acid can achieve a conversion rate of 85–90% after 12 hours at temperatures ranging from 50–100°C and hydrogen pressures of 3–5 atmospheres.

While the catalytic hydrogenation to produce the tetrahydro- scaffold is well-documented, the use of 4,5,6,7-tetrahydro-1H-benzotriazole as a substrate in subsequent metal-catalyzed derivatizations is an area of ongoing research. The triazole ring of the molecule can form stable complexes with various metal ions, which is a key aspect of its well-known role as a corrosion inhibitor. This coordinating ability also suggests its potential as a ligand or substrate in various cross-coupling and C-H functionalization reactions, although specific examples in the literature focusing solely on the tetrahydro- derivative remain specialized.

| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) |

| Pd/C | 1H-Benzotriazole | 4,5,6,7-Tetrahydro-1H-benzotriazole | Ethanol | 50-100 | 3-5 | High |

| PtO₂ | 1H-Benzotriazole | 4,5,6,7-Tetrahydro-1H-benzotriazole | Acetic Acid | 50-100 | 3-5 | 85-90 |

Stereoselective Synthesis and Chiral Induction in Tetrahydrobenzotriazole Derivatives

The development of stereoselective synthetic methods to produce chiral derivatives of 4,5,6,7-tetrahydro-1H-benzotriazole is a sophisticated area of synthetic chemistry, driven by the demand for enantiomerically pure compounds in various fields, including pharmaceuticals. The saturated cyclohexane ring of the tetrahydrobenzotriazole scaffold allows for the existence of stereoisomers when substituted.

Direct asymmetric synthesis of chiral tetrahydrobenzotriazole derivatives is a challenging endeavor, and the scientific literature on this specific topic is not extensive. However, principles from asymmetric catalysis on similar heterocyclic and carbocyclic systems can be extrapolated. Chiral rhodium catalysts, for example, have been successfully employed in the asymmetric hydrogenation of various prochiral olefins, including enamides and dehydroamino acids, to yield products with high enantioselectivity. researchgate.net These catalysts, often featuring chiral phosphine (B1218219) ligands, create a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer.

While direct reports on the asymmetric hydrogenation of substituted benzotriazoles to yield chiral tetrahydro-derivatives are scarce, this approach represents a promising and logical direction for future research. The synthesis of chiral precursors, which are then cyclized to form the tetrahydrobenzotriazole ring, is another viable strategy. This could involve the use of enzymes or chiral auxiliaries to introduce stereocenters at an early stage of the synthesis. For instance, enzymatic methods have been utilized to obtain optically pure inhibitors based on the 4,5,6,7-tetrabromo-1H-benzotriazole scaffold, suggesting the potential for biocatalytic approaches in the synthesis of chiral tetrahydro-derivatives as well. nih.gov

The diastereoselective synthesis of substituted tetrahydropyridines has been achieved through rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and reduction. nih.gov This highlights the potential for developing highly diastereoselective cascade reactions to construct complex, substituted tetrahydrobenzotriazole systems. The choice of catalyst, ligands, and reaction conditions would be critical in controlling the stereochemical outcome of such transformations.

Chemical Reactivity and Transformation Pathways of 4,5,6,7 Tetrahydro 1h Benzotriazole

Intrinsic Reaction Mechanisms

The chemical behavior of 4,5,6,7-tetrahydro-1H-benzotriazole is dictated by the interplay between its saturated carbocyclic ring and the aromatic triazole moiety. This unique structure allows it to participate in a variety of organic transformations, acting as a stable leaving group, a precursor to reactive intermediates, and a partner in addition reactions.

The benzotriazole (B28993) group, and by extension its tetrahydro- derivative, is recognized as an effective leaving group in nucleophilic substitution reactions. uniss.it This utility stems from the stability of the resulting benzotriazolide anion, which is resonance-stabilized. While much of the research has focused on N-acylbenzotriazoles as versatile acylating agents, the principle extends to other derivatives where the benzotriazole moiety is attached to an sp³-hybridized carbon. uniss.itnih.gov

The leaving group ability of the related benzotriazolyloxy group (BtO⁻) has been demonstrated in substitution reactions. For instance, 1-alkoxy-1H-benzotriazoles, which are more reactive due to their benzylic nature, undergo substitution with various nucleophiles such as cyanide, azide (B81097), and phenoxide. beilstein-journals.org Even non-benzylic derivatives like 1-phenethoxy-1H-benzotriazole can react with sodium azide, indicating the inherent capacity of the benzotriazolide to act as a leaving group, although the reaction may be less efficient. beilstein-journals.org This reactivity profile suggests that N-alkylated 4,5,6,7-tetrahydro-1H-benzotriazoles can similarly serve as substrates for nucleophilic substitution, with the tetrahydrobenzotriazolide anion being displaced.

| Substrate (1-alkoxy-1H-benzotriazole) | Nucleophile | Conditions | Outcome |

|---|---|---|---|

| Benzylic 1-alkoxy-1H-benzotriazoles | CN⁻, N₃⁻, PhO⁻ | DMSO, 100 °C | Good yields of substitution products |

| 1-Phenethoxy-1H-benzotriazole | NaN₃ | DMSO, 100 °C, 28 h | Incomplete reaction, formation of (2-azidoethyl)benzene |

Beyond its role as a leaving group, the benzotriazole scaffold can function as a precursor to radical and carbanion intermediates. uniss.itnih.gov The thermal or photochemical extrusion of molecular nitrogen from N-substituted benzotriazoles is a common method for generating reactive 1,3-diradical species. nih.gov

Specifically, the pyrolysis and photolysis of 1-phenyl-4,5,6,7-tetrahydrobenzotriazole have been shown to produce radical intermediates. researchgate.net Upon heating or irradiation, this substrate loses N₂ to form a diradical, which can then undergo further reactions like intramolecular cyclization. researchgate.net This reactivity is fundamental to the rearrangement reactions discussed in section 3.2. The photolysis of various benzotriazole derivatives in solution generates corresponding 1,3-diradicals that can be trapped by other molecules present in the reaction mixture. nih.gov The generation of these highly reactive species opens pathways to complex molecular architectures that would be difficult to access through conventional ionic chemistry.

The tetrahydrobenzotriazole ring system can participate in addition and cycloaddition reactions, leveraging the reactivity of both the triazole and the partially saturated carbocyclic portions. Benzotriazole and its derivatives are known to undergo insertion into other chemical structures via addition reactions. nih.gov

A significant class of reactions involves the intermolecular trapping of photochemically generated diradicals from benzotriazole precursors. nih.gov For example, irradiation of benzotriazoles in the presence of dienophiles like maleimides or alkynes leads to intermolecular cycloaddition. This process affords dihydropyrrolo[3,4-b]indoles and indoles, respectively, providing a novel route to these important heterocyclic systems. nih.gov While this specific research was conducted on benzotriazole itself, the fundamental photochemical process of N₂ extrusion to form a reactive diradical is applicable to its tetrahydro- derivative, suggesting that 4,5,6,7-tetrahydro-1H-benzotriazole derivatives could undergo similar intermolecular cycloadditions to form complex fused heterocyclic structures.

Furthermore, photo-induced denitrogenative annulations of 1-alkenylbenzotriazoles have been investigated as a method to construct polycyclic skeletons found in natural products. nih.gov This transformation involves an intramolecular cycloaddition pathway following the photochemical extrusion of nitrogen.

Ring Transformations and Molecular Rearrangements

Derivatives of 4,5,6,7-tetrahydro-1H-benzotriazole are valuable substrates for synthetic transformations involving significant alteration of the molecular skeleton. These reactions, often initiated by heat or light, lead to the formation of new ring systems through the loss of molecular nitrogen.

Denitrogenative cyclization is a powerful strategy for synthesizing N-containing heterocyclic compounds from triazole precursors. nih.govsci-hub.se This process typically involves the ring-opening of the triazole, extrusion of N₂, and subsequent cyclization. These transformations can be mediated by transition metals, light (photolysis), or radical initiators. nih.gov The photolysis of N-aryl 1,2,3-triazoles, for instance, proceeds via a biradical intermediate that undergoes C-H insertion to yield indoles. A similar photochemical process with benzotriazoles can produce carbazoles. sci-hub.se

Photo-induced denitrogenative annulations of 1-alkenylbenzotriazoles provide a controllable method for constructing diverse polycyclic alkaloid scaffolds. nih.gov The specific outcome of the reaction can be directed by the substitution pattern on the starting material, highlighting the synthetic versatility of this approach.

The pyrolysis of N-substituted tetrahydrobenzotriazoles can lead to complex molecular rearrangements, with the product distribution often depending on the reaction conditions. The pyrolysis and photolysis of 1-phenyl-4,5,6,7-tetrahydrobenzotriazole serve as a key example, illustrating the competition between different reaction pathways. researchgate.net

One major pathway is a Graebe-Ullmann type reaction . This classic reaction involves the thermal decomposition of 1-phenylbenzotriazole to form carbazole (B46965) via the extrusion of N₂. researchgate.netrsc.org In the case of 1-phenyl-4,5,6,7-tetrahydrobenzotriazole, this pathway leads to the formation of tetrahydrocarbazole. researchgate.net

A competing pathway is an Aza-Wolff rearrangement . This type of rearrangement involves the contraction of the triazole ring, following nitrogen loss, to form a ketenimine intermediate. For 1-phenyl-4,5,6,7-tetrahydrobenzotriazole, this pathway results in the formation of a tetrahydrofulvenimine. researchgate.net Computational studies suggest that the formation of the diradical intermediate is the rate-determining step, and the subsequent rearrangements to either the carbazole (Graebe-Ullmann) or the fulvenimine (Aza-Wolff) have comparable energy barriers. researchgate.net

| Reaction Pathway | Key Intermediate | Final Product |

|---|---|---|

| Graebe-Ullmann Type Cyclization | 1,3-Diradical | Tetrahydrocarbazole |

| Aza-Wolff Type Rearrangement | Ketenimine | Tetrahydrofulvenimine |

These thermally induced transformations underscore the utility of tetrahydrobenzotriazole derivatives as precursors for constructing diverse and complex heterocyclic frameworks through controlled rearrangement reactions.

Heterocyclic Ring Expansion and Contraction Studies

The stability and transformation of the heterocyclic ring system in 4,5,6,7-tetrahydro-1H-benzotriazole have been the subject of detailed investigation, particularly under thermal and photochemical conditions. Research has revealed that the decomposition of this compound does not merely lead to fragmentation but can induce significant molecular rearrangements, including ring contraction. These studies provide critical insights into the reactivity of the triazole moiety when fused to a saturated carbocyclic ring.

Pioneering work in this area demonstrated distinct reaction pathways for the thermal and photochemical decomposition of 4,5,6,7-tetrahydro-1H-benzotriazole. The outcomes of these reactions are highly dependent on the energy source, which dictates the nature of the reactive intermediates formed.

Photochemical Decomposition and Ring Contraction

The irradiation of 4,5,6,7-tetrahydro-1H-benzotriazole in a solvent such as acetonitrile (B52724) primarily results in a ring contraction reaction. This transformation is understood to proceed through the extrusion of a molecule of nitrogen (N₂) upon photoexcitation, leading to the formation of a highly reactive diradical intermediate. This intermediate then undergoes a Wolff-type rearrangement, a classic reaction in organic chemistry known for converting α-diazoketones into ketenes.

In this specific case, the rearrangement of the diradical intermediate results in the contraction of the original six-membered carbocyclic ring into a five-membered ring. The final product of this pathway is cyclopentanecarboxamide. This reaction highlights a significant transformation of the molecular skeleton, where the saturated six-membered ring fused to the triazole is converted into a cyclopentane (B165970) derivative.

The analogous reaction with the cyclohepta-fused benzotriazole, 4,5,6,7,8-pentamethylene-1H-benzotriazole, similarly yields cyclohexanecarboxamide, reinforcing the generality of this photochemical ring contraction pathway for this class of compounds.

Thermal Decomposition Pathway

In contrast to the photochemical route, the thermolysis of 4,5,6,7-tetrahydro-1H-benzotriazole does not yield the ring-contracted amide. Instead, heating the compound leads to the formation of cyclohexanone. This suggests that the ground-state diradical intermediate, formed under thermal conditions, follows a different reaction cascade that ultimately results in the cleavage of the triazole ring and oxidation of the adjacent carbon atom, without the characteristic Wolff rearrangement.

The divergent pathways between the photochemical and thermal reactions are attributed to the different electronic states of the initial 1,3-diradical intermediate. The excited-state diradical formed photochemically possesses the necessary configuration to undergo the Wolff rearrangement and subsequent ring contraction. Conversely, the ground-state diradical formed during thermolysis does not favor this rearrangement, leading to a different set of products.

Summary of Research Findings

The key findings from the studies on the decomposition of 4,5,6,7-tetrahydro-1H-benzotriazole are summarized in the table below, illustrating the distinct products obtained under different energetic conditions.

| Starting Material | Condition | Major Product(s) | Reaction Type |

| 4,5,6,7-Tetrahydro-1H-benzotriazole | Photolysis (in Acetonitrile) | Cyclopentanecarboxamide | Ring Contraction (Wolff Rearrangement) |

| 4,5,6,7-Tetrahydro-1H-benzotriazole | Thermolysis | Cyclohexanone | Ring Opening/Decomposition |

| 4,5,6,7,8-Pentamethylene-1H-benzotriazole | Photolysis (in Acetonitrile) | Cyclohexanecarboxamide | Ring Contraction (Wolff Rearrangement) |

Coordination Chemistry and Interfacial Interactions of 4,5,6,7 Tetrahydro 1h Benzotriazole

Ligand Characteristics and Coordination Modes

Chelation Capabilities and Donor Atom Contributions of Tetrahydrobenzotriazoles

4,5,6,7-Tetrahydro-1H-benzotriazole (THBT), a derivative of benzotriazole (B28993) (BTA), functions as a robust ligand in coordination chemistry. Its coordinating ability stems from the electron-donating nitrogen atoms of the triazole ring. As a Lewis base, the molecule typically binds to metal centers through the N=N moiety of the triazole ring.

The triazole ring provides the primary donor sites for metal coordination. While the parent compound, benzotriazole, is well-studied, the tetrahydro- derivative exhibits similar fundamental coordinating behaviors. The specific donor atoms involved can vary, leading to different coordination modes. In many complexes involving benzotriazole and its derivatives, coordination occurs through one or more of the nitrogen atoms of the triazole ring. For instance, studies on the related ligand 4,5,6,7-tetrahydro-1H-indazole show it coordinates to metal ions like Cu(II), Co(II), and Ag(I), adopting different isomeric forms to facilitate complex formation. This suggests that THBT also possesses versatile binding capabilities, acting as a monodentate or a bridging ligand to form polynuclear complexes.

Interactive Table: Coordination Characteristics of Triazole-Based Ligands Press Run to view the interactive data table. 4.1.2. Influence of Steric and Electronic Factors on Metal Coordination Geometry

The final arrangement and geometry of a metal complex are significantly governed by the steric and electronic properties of its ligands. In 4,5,6,7-tetrahydro-1H-benzotriazole, the presence of the hydrogenated cyclohexane (B81311) ring introduces considerable steric bulk compared to the planar benzene (B151609) ring of its parent compound, benzotriazole.

This steric hindrance can profoundly influence the coordination geometry around the metal center. Bulky ligands can cause distortions from idealized geometries, such as tetrahedral or octahedral, to accommodate the spatial demands of the ligand. For example, the number of THBT ligands that can fit around a single metal ion may be limited compared to the less bulky BTA, potentially favoring the formation of complexes with lower coordination numbers or leading to longer metal-ligand bond lengths.

Electronically, the saturation of the six-membered ring in THBT alters the electron density on the triazole ring compared to BTA. While BTA has an aromatic system that delocalizes electrons across both rings, THBT has a more localized electronic structure on the triazole moiety fused to an aliphatic ring. This can affect the ligand's donor strength and the stability of the resulting metal-ligand bond. The interplay of these steric and electronic effects dictates the connectivity and final architecture of the coordination compound.

Synthesis and Structural Elucidation of Metal Complexes and Coordination Polymers

Formation and Characterization of Tetrahydrobenzotriazole-Metal Adducts

Metal complexes of benzotriazole derivatives are typically synthesized by reacting a metal salt (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent. Studies on the similar ligand 4,5,6,7-tetrahydro-1H-indazole have demonstrated the formation of various metal adducts with Cu(II), Co(II), and Ag(I), yielding crystalline products. For example, reacting copper(II) chloride with four equivalents of the ligand in ethanol (B145695) produces the complex trans-[CuCl₂(H-Ind)₄]. Similar synthetic strategies can be applied to 4,5,6,7-tetrahydro-1H-benzotriazole.

The characterization of these newly formed metal-ligand adducts relies on a suite of analytical techniques:

X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Infrared (IR) Spectroscopy: Reveals information about the coordination mode. A shift in the stretching frequencies of the N-H and C=N bonds in the ligand upon complexation indicates its involvement in bonding to the metal ion.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and the presence of solvent molecules.

Supramolecular Architecture in Tetrahydrobenzotriazole-Based Coordination Compounds

Supramolecular architecture refers to the organization of individual coordination compounds into higher-order structures through weaker, non-covalent interactions. These interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in the crystal packing of metal complexes.

Mechanistic Investigations of Surface Adsorption for Corrosion Inhibition

Benzotriazole and its derivatives are renowned for their efficacy as corrosion inhibitors, particularly for copper and its alloys. The protective mechanism involves the spontaneous adsorption of the inhibitor molecules onto the metal surface, forming a stable, passive film that acts as a barrier to corrosive agents.

The adsorption process can occur through two main mechanisms:

Physisorption: Involves weak electrostatic forces between the inhibitor molecules and the charged metal surface.

Chemisorption: Involves the formation of coordinate bonds between the heteroatoms (nitrogen) of the triazole ring and the vacant d-orbitals of the metal atoms on the surface.

Studies on benzotriazole have shown that it deprotonates upon adsorption on copper surfaces, with the anionic benzotriazolate species forming strong bonds with copper ions. This results in a protective layer composed of a Cu(I)-BTA complex. The adsorption process is influenced by the metal type, with BTA showing a dominant chemisorption mechanism on copper but a more mixed or physisorptive character on steel and aluminum.

Adsorption Isotherms and Kinetic Models for Tetrahydrobenzotriazole on Metal Surfaces

The adsorption of inhibitor molecules onto a metal surface is a critical step in corrosion protection. This process is often described using adsorption isotherms and kinetic models, which provide insight into the mechanism and efficiency of the inhibitor.

Adsorption Isotherms:

Adsorption isotherms describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature. While specific isotherm data for 4,5,6,7-tetrahydro-1H-benzotriazole is not widely published, the behavior of BTA has been shown to fit several models depending on the metal substrate and environmental conditions.

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites. The adsorption of BTA on copper and copper-nickel alloys in acidic environments has been shown to follow the Langmuir isotherm. researchgate.net This suggests that a uniform, single layer of inhibitor molecules forms on the surface.

Freundlich Isotherm: This empirical model is often applied to adsorption on heterogeneous surfaces with non-uniform distribution of adsorption heat and affinities. It describes multilayer adsorption. researchgate.net

El-Awady Kinetic-Thermodynamic Model: Studies on mild steel and aluminum have indicated that BTA adsorption follows this model, which accounts for both kinetic and thermodynamic aspects of the adsorption process. researchgate.net

The choice of isotherm provides clues about the nature of the adsorbed layer. For BTA, its adherence to the Langmuir model on copper points towards a well-defined, uniform protective film. researchgate.netresearchgate.net

Kinetic Models:

Adsorption kinetics describe the rate at which an inhibitor is adsorbed onto the metal surface. Understanding the kinetics is essential for determining how quickly the protective film forms.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available adsorption sites. rsisinternational.org It is often associated with physisorption processes. rsisinternational.org

Pseudo-Second-Order Model: This model assumes the rate-limiting step is chemisorption, involving the sharing or transfer of electrons between the inhibitor and the metal surface. rsisinternational.org The adsorption of various organic inhibitors on steel has been successfully described by this model. mdpi.com

The table below summarizes the common adsorption models used to describe the interaction of BTA, the parent compound of tetrahydrobenzotriazole, with metal surfaces.

Table 1: Adsorption Isotherms and Kinetic Models for Benzotriazole (BTA) on Various Metals

| Model Type | Model Name | Key Assumptions | Applicable Metal Systems for BTA |

|---|---|---|---|

| Adsorption Isotherm | Langmuir | Monolayer adsorption on a homogeneous surface. researchgate.net | Copper, Copper-Nickel Alloy researchgate.netresearchgate.net |

| Freundlich | Multilayer adsorption on a heterogeneous surface. researchgate.net | Copper-Nickel Alloy researchgate.net | |

| El-Awady | Accounts for kinetic and thermodynamic parameters. | Mild Steel, Aluminum researchgate.net | |

| Kinetic Model | Pseudo-First-Order | Adsorption rate proportional to available sites; often linked to physisorption. rsisinternational.org | General applicability |

| Pseudo-Second-Order | Rate-limiting step is chemisorption. rsisinternational.org | General applicability for chemisorption systems |

Nature of the Tetrahydrobenzotriazole-Metal Interface Interaction (Chemisorption vs. Physisorption)

The interaction between an inhibitor molecule and a metal surface can be broadly classified into two types: physisorption and chemisorption. The dominant type of interaction depends on the inhibitor's molecular structure, the nature of the metal, and the surrounding environment.

Physisorption (Physical Adsorption): This process involves weak, non-specific van der Waals forces between the inhibitor molecule and the metal surface. goldapp.com.cnbyjus.com It does not involve significant changes in the electronic structure of the molecule or the surface. goldapp.com.cn Physisorption is typically characterized by low adsorption enthalpy (20–40 kJ/mol) and is reversible. byjus.com In the context of corrosion inhibitors, it can be visualized as the electrostatic attraction between charged inhibitor molecules and a charged metal surface.

Chemisorption (Chemical Adsorption): This involves the formation of a chemical bond between the inhibitor and the metal surface through electron sharing or transfer, resulting in a strong, specific interaction. iupac.org It is an irreversible process characterized by a high enthalpy of adsorption (80–240 kJ/mol), similar in magnitude to a chemical reaction. byjus.com This strong bond often leads to the formation of a stable, protective organometallic layer. rsc.org

For the parent compound, BTA, the nature of its adsorption is highly dependent on the metal substrate:

On Copper: The interaction is predominantly chemisorption. researchgate.net BTA molecules deprotonate and form strong coordinate bonds with copper atoms, often creating a polymeric [Cu-BTA] complex layer. rsc.orgst-andrews.ac.uk This strong chemical bond is responsible for the exceptional efficacy of BTA in protecting copper and its alloys. rsc.org

On Mild Steel and Aluminum: The adsorption is of a mixed mode, but with physisorption being more dominant. researchgate.net The interaction involves weaker forces, such as the coordination of nitrogen's free electron pairs with the metal and electrostatic attraction. researchgate.net

Table 2: Comparison of Physisorption and Chemisorption

| Characteristic | Physisorption | Chemisorption |

|---|---|---|

| Forces Involved | Weak van der Waals forces youtube.com | Strong chemical bond formation youtube.com |

| Specificity | Non-specific byjus.com | Highly specific byjus.com |

| Enthalpy of Adsorption | Low (20-40 kJ/mol) byjus.com | High (80-240 kJ/mol) byjus.com |

| Reversibility | Reversible byjus.com | Irreversible byjus.com |

| Adsorption Layers | Multilayer possible goldapp.com.cn | Monolayer only goldapp.com.cn |

| Activation Energy | Low byjus.com | High byjus.com |

Correlation between Molecular Structure and Adsorption Efficacy on Metallic Substrates

The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. Key structural features determine how strongly and effectively the molecule can adsorb onto and protect a metal surface.

The adsorption of azole-based inhibitors like tetrahydrobenzotriazole is primarily governed by:

The Triazole Ring: The presence of three nitrogen atoms in the triazole ring is the most critical feature. These heteroatoms are rich in electron density and possess lone pairs of electrons that can be donated to the vacant d-orbitals of metal atoms, forming strong coordinate covalent (chemical) bonds. This interaction is central to the chemisorption process on metals like copper. researchgate.netrsc.org

Molecular Size and Planarity: The size and shape of the molecule affect its surface coverage. Density functional theory (DFT) calculations on related azole compounds have shown that molecule-surface bond strength increases with molecular size. nih.gov For instance, naphthotriazole, which has an additional benzene ring compared to BTA, forms a stronger bond with copper surfaces. nih.gov While the tetrahydro- derivative has a similar number of heavy atoms to BTA, its hydrogenated ring is non-planar. This puckered structure, in contrast to the flat, planar structure of BTA, could influence the packing density and orientation of the molecules on the metal surface, potentially leading to a less compact protective film.

Computational Chemistry and Advanced Theoretical Investigations of 4,5,6,7 Tetrahydro 1h Benzotriazole

Quantum Chemical Methodologies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool in quantum chemistry used to investigate the electronic structure and properties of molecules. scirp.org It is instrumental in providing a molecular-level understanding of stability and reactivity.

The electronic and optical properties of a molecule can be described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comschrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small gap indicates higher reactivity and lower stability. nih.gov These calculations are essential for predicting how a molecule like 4,5,6,7-tetrahydro-1H-benzotriazole will interact with other chemical species. For instance, in related benzothiazole (B30560) derivatives, DFT calculations have been used to correlate the HOMO-LUMO gap with the molecule's reactivity. scirp.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These descriptors provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack. scirp.orgirjweb.com

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Studies on similar heterocyclic compounds, such as benzothiazole derivatives, have demonstrated that substituents can significantly alter these reactivity descriptors. For example, electron-donating or withdrawing groups can modify the HOMO-LUMO gap, thereby tuning the molecule's reactivity. scirp.org This principle is directly applicable to understanding the potential reactivity of 4,5,6,7-tetrahydro-1H-benzotriazole.

Computational chemistry provides the tools to map out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the favorability and kinetics of a particular reaction pathway. e3s-conferences.org

For example, theoretical calculations have been used to investigate the degradation mechanism of the parent compound, 1H-benzotriazole, initiated by hydroxyl radicals in aqueous solutions. nih.gov These studies identify the most likely reaction pathways, such as addition reactions, and calculate the corresponding rate constants. The calculations showed that the formation of hydroxylated benzotriazole (B28993) derivatives are important transformation steps. nih.gov Similar computational approaches can be applied to 4,5,6,7-tetrahydro-1H-benzotriazole to understand its degradation pathways or its reactions in various chemical environments, such as oxidation or reduction processes.

Table 2: Example of Calculated Rate Constants for Benzotriazole Degradation

| Reactant | Rate Constant with ·OH (M-1 s-1) at 298 K |

|---|---|

| 1H-Benzotriazole (BTri) | 8.26 × 109 |

| 4-Methyl-1H-benzotriazole (4-TTri) | 1.81 × 1010 |

Data from a theoretical study on the degradation of benzotriazoles. nih.gov

Beyond determining if a reaction is favorable, computational models can predict where on a molecule a reaction is most likely to occur. This is known as predicting regioselectivity. Various theoretical tools, including the analysis of frontier molecular orbitals and electrostatic potential maps, are used for this purpose. rsc.org

The regions of a molecule with the highest HOMO density are most susceptible to electrophilic attack, while regions with the highest LUMO density are prone to nucleophilic attack. Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

For benzotriazole and its derivatives, computational studies can predict the most probable sites for reactions like alkylation or substitution. beilstein-journals.org For instance, in the alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole, a mixture of N1 and N2 isomers is typically obtained, and the ratio can be influenced by reaction conditions. nih.gov Computational models can help rationalize the formation of these different isomers by calculating the activation energies for attack at each nitrogen atom, thereby predicting the regioselectivity of the reaction.

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. This approach is particularly useful for investigating complex phenomena at interfaces, such as the adsorption of molecules onto a surface from a solution.

One of the primary functions of 4,5,6,7-tetrahydro-1H-benzotriazole is as a corrosion inhibitor, which it achieves by adsorbing onto a metal surface to form a protective film. ontosight.ai MD simulations, often in conjunction with DFT calculations, are invaluable for understanding this adsorption process at the atomic level.

Studies on the parent compound, benzotriazole (BTA), on copper surfaces have provided significant insights. These simulations show that BTA molecules tend to deprotonate upon adsorption, forming benzotriazolate anions. st-andrews.ac.uk These anions can then form metal-organic complexes with copper ions on the surface, creating a stable, protective layer. st-andrews.ac.ukrsc.org The orientation of the adsorbed molecules is also dependent on the surface coverage, transitioning from lying flat at low coverage to a more upright orientation at higher densities. st-andrews.ac.uk

MD simulations can model the behavior of many inhibitor and solvent molecules at the interface, providing a dynamic picture of the formation of the protective layer. These simulations can calculate key parameters like binding energies between the inhibitor and the surface. For example, simulations of benzotriazole and its derivatives on Cu₂O have shown that the binding is primarily driven by Coulombic interactions between the inhibitor and the copper ions. researchgate.net This methodology can be directly extended to model the adsorption of 4,5,6,7-tetrahydro-1H-benzotriazole on various metal surfaces to predict its effectiveness as a corrosion inhibitor.

Table 3: Adsorption Isotherm Models for Benzotriazole on Different Metals

| Metal | Adsorption Isotherm Followed | Dominant Adsorption Mechanism |

|---|---|---|

| Copper | Langmuir | Chemisorption |

| Mild Steel | Langmuir and El-Awady | Physisorption |

| Aluminum | Langmuir and El-Awady | Physisorption |

Data from an experimental and theoretical study on 1H-benzotriazole adsorption. researchgate.net

The behavior of a molecule in solution is heavily influenced by its interactions with the surrounding solvent molecules. These intermolecular forces can affect the molecule's conformation (its three-dimensional shape), which in turn can impact its reactivity and ability to adsorb to a surface. frontiersin.org

MD simulations explicitly model the interactions between the solute (e.g., 4,5,6,7-tetrahydro-1H-benzotriazole) and a large number of solvent molecules (e.g., water). This allows for the study of how the solvent organizes around the solute and how this "solvation shell" influences the solute's conformational preferences. frontiersin.orgrsc.org

Structure-Activity Relationship (SAR) and Computational Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with enhanced efficacy. These studies systematically alter parts of a molecule to determine which chemical groups are responsible for evoking a target effect. Computational design leverages these principles, using computer simulations to predict the activity of new molecules before they are synthesized, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or chemical properties. For benzotriazole and its derivatives, QSAR models have been developed primarily to predict their efficacy as corrosion inhibitors, a known application for 4,5,6,7-tetrahydro-1H-benzotriazole. ontosight.ai

The development of a QSAR model involves calculating molecular descriptors for a set of known molecules and correlating them with their experimentally determined activity. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). Quantum chemical calculations are often employed to determine these descriptors. researchgate.net

For instance, in the context of corrosion inhibition, QSAR studies on benzotriazole derivatives have shown that their protective efficiency is strongly linked to their ability to adsorb onto a metal surface. researchgate.net Descriptors that quantify this interaction are therefore crucial.

Key Molecular Descriptors in QSAR for Corrosion Inhibition:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value suggests a greater tendency for a molecule to donate electrons to the vacant d-orbitals of a metal, indicating stronger adsorption and better inhibition.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value indicates a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity, which can lead to stronger adsorption on the metal surface.

Dipole Moment (μ): A higher dipole moment may increase the adsorption between the inhibitor and the metal surface.

The following table illustrates a hypothetical QSAR model for a series of benzotriazole derivatives as corrosion inhibitors, demonstrating the relationship between quantum chemical descriptors and inhibition efficiency.

| Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Inhibition Efficiency (%) |

| Benzotriazole | -6.5 | -0.8 | 5.7 | 4.1 | 85 |

| 5-Methyl-benzotriazole | -6.3 | -0.7 | 5.6 | 4.3 | 90 |

| 5-Chloro-benzotriazole | -6.7 | -1.1 | 5.6 | 2.5 | 82 |

| 5-Nitro-benzotriazole | -7.1 | -1.9 | 5.2 | 1.5 | 78 |

This table is illustrative and based on general principles observed in QSAR studies of corrosion inhibitors.

By establishing such relationships, QSAR models can be used to predict the inhibition efficiency of unsynthesized derivatives of 4,5,6,7-tetrahydro-1H-benzotriazole, guiding the design of more effective corrosion inhibitors.

In Silico Screening and Rational Design of Novel Tetrahydrobenzotriazole Derivatives

In silico screening and rational design are powerful computational techniques used to identify and optimize new molecules for specific targets. These methods are widely applied in drug discovery and are equally valuable for designing new materials, such as advanced corrosion inhibitors or compounds with specific biological activities. ijpsjournal.comnih.gov

Virtual Screening and Molecular Docking: Virtual screening involves computationally testing large libraries of virtual compounds against a biological target (e.g., an enzyme) or a material surface to identify promising candidates. A key technique in this process is molecular docking, which predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com For example, in designing enzyme inhibitors, docking is used to fit derivatives of a lead compound like tetrahydrobenzotriazole into the active site of a target enzyme. The "docking score" is a measure of binding affinity, with lower scores typically indicating better potential binding. ijpsjournal.comresearchgate.net

Rational Design for Biological Activity: Benzotriazole derivatives have been investigated as potential inhibitors for various enzymes, including kinases. nih.govresearchgate.net Rational design in this context would involve:

Target Identification: Selecting an enzyme implicated in a disease.

Binding Site Analysis: Studying the 3D structure of the enzyme's active site.

Scaffold Hopping/Modification: Using the 4,5,6,7-tetrahydro-1H-benzotriazole scaffold as a starting point.

Iterative Design: Computationally adding different functional groups to the scaffold and using molecular docking to predict their binding affinity and interaction with key amino acid residues in the active site.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to ensure the designed molecules have drug-like characteristics.

The table below provides a conceptual example of how rational design could be applied to develop novel kinase inhibitors based on a tetrahydrobenzotriazole scaffold.

| Derivative ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residue | Predicted Lipinski Rule of 5 Compliance |

| THBT-001 | -H (Parent Scaffold) | -6.5 | - | Yes |

| THBT-002 | -NH-phenyl | -8.2 | Lys72 (H-bond) | Yes |

| THBT-003 | -CO-pyridin-4-yl | -9.1 | Glu91 (H-bond), Val23 (Hydrophobic) | Yes |

| THBT-004 | -SO2-benzyl | -8.8 | Leu144 (Hydrophobic) | Yes |

This table is a conceptual representation of a rational design workflow.

Through these in silico methods, a small number of highly promising derivatives can be identified for synthesis and experimental testing, dramatically accelerating the discovery process for new therapeutic agents or high-performance materials derived from 4,5,6,7-tetrahydro-1H-benzotriazole. researchgate.net

Advanced Spectroscopic Techniques for Characterization of 4,5,6,7 Tetrahydro 1h Benzotriazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Applications in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4,5,6,7-tetrahydro-1H-benzotriazole. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. For 4,5,6,7-tetrahydro-1H-benzotriazole, the spectrum is characterized by two main regions: the aliphatic region corresponding to the protons on the saturated cyclohexane (B81311) ring and the signal from the N-H proton of the triazole ring.

Aliphatic Protons (C4-H₂, C5-H₂, C6-H₂, C7-H₂): The saturation of the benzene (B151609) ring results in the absence of aromatic proton signals (typically found between 7.0-8.0 ppm for 1H-benzotriazole). Instead, complex multiplets are expected in the upfield region, generally between 1.5 and 3.0 ppm. The protons at C4 and C7, being adjacent to the triazole ring, are expected to resonate at a slightly downfield position compared to the protons at C5 and C6 due to the electron-withdrawing effect of the nitrogen atoms.

N-H Proton: The proton attached to the nitrogen atom of the triazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, the exact position of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework.

Aliphatic Carbons (C4, C5, C6, C7): Four distinct signals are expected in the aliphatic region (typically 20-40 ppm) corresponding to the four methylene (B1212753) (-CH₂-) groups of the tetrahydro ring.

Triazole Carbons (C3a, C7a): The two carbon atoms at the fusion point of the rings (C3a and C7a) are expected to resonate at a much lower field (downfield) compared to the aliphatic carbons, due to their attachment to the nitrogen atoms of the triazole ring. These shifts provide direct evidence for the fused bicyclic structure.

The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete and precise assignment of all proton and carbon signals, thereby unequivocally confirming the 4,5,6,7-tetrahydro-1H-benzotriazole structure.

Table 1: Predicted NMR Chemical Shifts (δ) for 4,5,6,7-Tetrahydro-1H-Benzotriazole Data is estimated based on the analysis of similar structures as direct experimental values for this specific compound are not widely published.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | N1-H | 10.0 - 14.0 | Broad Singlet |

| C4-H₂, C7-H₂ | ~2.5 - 3.0 | Multiplet | |

| C5-H₂, C6-H₂ | ~1.7 - 2.2 | Multiplet | |

| ¹³C | C3a, C7a | ~130 - 145 | - |

| C4, C7 | ~25 - 35 | - | |

| C5, C6 | ~20 - 25 | - |

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

Molecular Weight Determination: For 4,5,6,7-tetrahydro-1H-benzotriazole (C₆H₉N₃), the nominal molecular weight is 123 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for C₆H₉N₃ is 123.080. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions, thus serving as a key tool for identity confirmation.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion (M⁺˙) of 4,5,6,7-tetrahydro-1H-benzotriazole is expected to be observed at m/z 123. The fragmentation pattern provides structural information. A characteristic fragmentation pathway for benzotriazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a significant fragment ion.

Loss of N₂: The primary fragmentation is anticipated to be the loss of N₂ (28 Da) from the molecular ion, leading to a fragment at m/z 95. This is a hallmark fragmentation for the benzotriazole (B28993) core.

Fragmentation of the Tetrahydro Ring: Subsequent fragmentation would likely involve the saturated cyclohexane ring. This can occur through retro-Diels-Alder (rDA) reactions or successive losses of small alkyl fragments. For instance, the fragment at m/z 95 could lose ethylene (B1197577) (C₂H₄, 28 Da) via an rDA mechanism, yielding a fragment at m/z 67.

The analysis of these fragmentation patterns allows researchers to piece together the molecular structure, confirming the presence of both the triazole ring and the saturated six-membered ring.

Table 2: Predicted Mass Spectrometry Fragmentation for 4,5,6,7-Tetrahydro-1H-Benzotriazole

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 123 | [C₆H₉N₃]⁺˙ (Molecular Ion) | - |

| 95 | [C₆H₉N]⁺˙ | N₂ (28 Da) |

| 67 | [C₄H₅N]⁺˙ | N₂, C₂H₄ (56 Da total) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of 4,5,6,7-tetrahydro-1H-benzotriazole is expected to show characteristic absorption bands:

N-H Stretching: A broad band in the region of 3000-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring. researchgate.net Its broadness is often due to hydrogen bonding.

C-H Stretching: The saturation of the benzene ring introduces strong C-H stretching vibrations from the methylene (-CH₂-) groups. These typically appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. esisresearch.org

C=N and N=N Stretching: Vibrations associated with the triazole ring, such as C=N and N=N stretching, are expected in the 1400-1650 cm⁻¹ region.

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups will give rise to absorptions in the 1400-1470 cm⁻¹ and 720-950 cm⁻¹ regions, respectively. esisresearch.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 4,5,6,7-tetrahydro-1H-benzotriazole, key Raman signals would include the symmetric stretching modes of the rings. The C-C stretching vibrations of the saturated ring and the breathing modes of the triazole ring would be prominent. nih.govnih.gov

Table 3: Key Vibrational Modes for 4,5,6,7-Tetrahydro-1H-Benzotriazole

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| N-H Stretch | 3000-3400 (Broad) | Weak | Triazole Ring |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Tetrahydro Ring |

| C=N / N=N Stretch | 1400-1650 | 1400-1650 | Triazole Ring |

| CH₂ Bending (Scissoring) | 1400-1470 | 1400-1470 | Tetrahydro Ring |

| Ring Breathing | Weak/Variable | Strong | Triazole/Tetrahydro Rings |

Surface-Sensitive Spectroscopies: X-ray Photoelectron Spectroscopy (XPS) and Electron Spectroscopy for Chemical Analysis (ESCA) in Interfacial Studies

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for investigating the elemental composition and chemical state of atoms within the top few nanometers of a material's surface. wordpress.comanalyticalanswersinc.com This is particularly relevant for studying the interaction of 4,5,6,7-tetrahydro-1H-benzotriazole with metal surfaces, for example, in its role as a corrosion inhibitor. ias.ac.inresearchgate.net

When 4,5,6,7-tetrahydro-1H-benzotriazole forms a protective film on a metal like copper, XPS can provide invaluable information. st-andrews.ac.uk By analyzing the core-level spectra of the constituent elements (C, N, and the metal substrate), the nature of the chemical bonding at the interface can be elucidated.

N 1s Spectrum: The triazole ring contains three distinct nitrogen atoms. This would theoretically lead to different binding energies in the N 1s spectrum. However, these are often not fully resolved and may appear as a broadened peak or a peak with shoulders. Studies on the parent 1H-benzotriazole on copper show two main components in the N 1s region, around 399.5 eV and 400.3 eV, which are assigned to N-C and N-N environments, respectively. st-andrews.ac.uk The deprotonated nitrogen atom coordinating with the metal surface would exhibit a distinct chemical shift compared to the other nitrogen atoms.

C 1s Spectrum: The C 1s spectrum would show components corresponding to the aliphatic carbons of the tetrahydro ring and the carbons of the triazole ring. The aliphatic C-C/C-H bonds would have a binding energy around 285.0 eV, while the C-N bonds of the triazole ring would be shifted to a higher binding energy.

By measuring the attenuation of the substrate's photoelectron signal (e.g., Cu 2p), the thickness of the inhibitor film can also be estimated. ias.ac.in

Microscopic Techniques: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Morphological Characterization

Microscopic techniques are essential for visualizing the surface topography and morphology of films formed by 4,5,6,7-tetrahydro-1H-benzotriazole.

Atomic Force Microscopy (AFM): AFM is a very high-resolution scanning probe microscopy technique that can provide a three-dimensional surface profile. An AFM image is generated by scanning a sharp tip over the surface. It is a powerful tool for quantitative analysis of surface roughness at the nanoscale. researchgate.net For films of 4,5,6,7-tetrahydro-1H-benzotriazole, AFM can be used to:

Measure Film Thickness: By scratching the film and scanning across the edge, the height difference provides a direct measurement of the film thickness.

Quantify Surface Roughness: Parameters such as the root-mean-square (RMS) roughness can be calculated from the topography data, providing insight into the smoothness of the protective layer.

Visualize Nanoscale Features: AFM can resolve the grain structure of the film, showing how individual molecules or aggregates are arranged on the surface. mdpi.com This can reveal whether the molecules form a well-ordered monolayer or a more complex, multi-layered structure.

Together, SEM and AFM provide a comprehensive picture of the physical characteristics of the 4,5,6,7-tetrahydro-1H-benzotriazole film, which is critical for understanding its performance as a surface-protecting agent.

Applications of 4,5,6,7 Tetrahydro 1h Benzotriazole in Materials Science and Industrial Processes

Corrosion Inhibition Mechanisms and Performance Optimization

The principal application of 4,5,6,7-tetrahydro-1H-benzotriazole and its parent compound, benzotriazole (B28993) (BTA), is in the prevention of corrosion. ontosight.aiwikipedia.org The inhibitor functions by adsorbing onto a metal surface to form a protective, passive layer. wikipedia.org This barrier film, which can be just a few nanometers thick, is insoluble in aqueous and many organic solutions, effectively preventing undesirable surface reactions and isolating the metal from corrosive agents. wikipedia.orgmdpi.comatamanchemicals.com The triazole ring can donate electron pairs to the metal, creating a stable, chemisorbed film that acts as a barrier to both the exodus of metal ions and the diffusion of oxygen. nma.gov.au

The efficacy of benzotriazole-based inhibitors has been demonstrated across a range of metallic systems.

Copper and Copper Alloys: This is the most well-documented application. Benzotriazole is a highly effective corrosion inhibitor for copper and its alloys. wikipedia.orgatamanchemicals.comnih.gov When copper is immersed in a solution containing the inhibitor, a passive layer consisting of a Cu-BTA complex forms on the surface. wikipedia.orgnih.gov This protective film is crucial in various environments, from static solutions to dynamic flowing conditions, where it has been shown to decrease mass loss by 4 to 5 times in a 3.5% NaCl solution. cecri.res.in The inhibitor mitigates various forms of corrosion, including localized pitting caused by manufacturing residues. nih.gov

Steel: Benzotriazole derivatives are also used to protect ferrous metals. copper.org Studies on carbon steel show that treatment with an aqueous BTA solution creates a polymer-like iron-azole film approximately 2 nm thick. mdpi.com This layer, containing a bridged complex with donor-acceptor Fe-triazole bonds, is capable of inhibiting both uniform and local corrosion, even in the presence of chloride ions. mdpi.com Furthermore, this pretreatment can improve the adhesion of subsequent polymer coatings, reducing under-film corrosion. mdpi.com

Aluminum Alloys: The compound serves as an effective inhibitor for aluminum and its alloys. talasonline.comijcsi.pro Its protective action on aluminum is particularly important in blocking copper and copper-containing intermetallics on the alloy surface, which can otherwise initiate localized corrosion. ijcsi.pro Research on AA6061 aluminum alloy in hydrochloric acid has shown that triazole derivatives can achieve high inhibition efficiency, which increases with both concentration and temperature. nih.gov The adsorption of the inhibitor on the aluminum surface has been confirmed by techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM). nih.gov

Table 1: Corrosion Inhibition Performance on Different Metallic Systems

| Metallic System | Mechanism of Action | Observed Effects | Inhibition Efficiency |

|---|---|---|---|

| Copper & Copper Alloys | Formation of a passive, insoluble Cu-BTA complex on the surface. wikipedia.orgnih.gov | Reduces mass loss in flowing corrosive media; mitigates localized and pitting corrosion. nih.govcecri.res.in | High; decreases mass loss by 4-5 times in 3.5% NaCl. cecri.res.in |

| Steel | Creation of a thin (2 nm), polymer-like iron-azole film. mdpi.com | Inhibits uniform and local corrosion; improves adhesion of polymer coatings. mdpi.com | Reduces corrosion rate of gray cast iron by 8-10 times with 1% BTA. copper.org |

| Aluminum Alloys | Adsorption on the surface; blocks corrosion initiation sites like copper intermetallics. ijcsi.pro | Protects against uniform corrosion in acid chloride solutions. nih.gov | Up to 94% for a triazole derivative on AA6061 at 100 ppm and 333 K. nih.gov |

The performance of 4,5,6,7-tetrahydro-1H-benzotriazole as a corrosion inhibitor is significantly affected by the surrounding environmental conditions.

Corrosive Media Composition: The chemical makeup of the environment plays a critical role. In chloride-containing solutions, such as synthetic tap water or seawater, BTA effectively mitigates localized corrosion by forming complexes at anodic sites. nih.govresearchgate.net Its presence is vital in systems like aircraft deicing fluids and antifreeze formulations, where various corrosive species may be present. atamanchemicals.com

Temperature: The influence of temperature can vary depending on the metallic system and the specific inhibitor derivative. For some systems, such as AA6061 aluminum alloy inhibited by a triazole derivative in hydrochloric acid, the inhibition efficiency was found to increase with rising temperatures (from 303 K to 333 K). nih.gov This suggests that the adsorption process may be enhanced at higher temperatures in certain cases.

pH: The pH of the solution is a determining factor for inhibitor efficacy. Benzotriazole is particularly effective in neutral or alkaline media. researchgate.net In low pH (acidic) environments, the adsorption of BTA on copper surfaces can be weakened, potentially explaining failures to inhibit corrosion under highly acidic conditions like those found in active pitting. nma.gov.au The protonation state of the benzotriazole molecule is pH-dependent, which in turn affects its interaction with the metal surface. researchgate.net

Table 2: Influence of Environmental Factors on Inhibition Efficiency

| Factor | Influence on Inhibition Mechanism | Performance Outcome |

|---|---|---|

| Media Composition | Forms complexes with metal ions, competing with corrosive species like chlorides. nih.gov | Effective in preventing pitting and localized corrosion in chloride-rich environments. nih.gov |

| Temperature | Can enhance the rate of adsorption and film formation on some metals. | For certain aluminum alloys, inhibition efficiency increases with temperature up to 333 K. nih.gov |

| pH | Affects the protonation state of the inhibitor and its ability to adsorb onto the metal surface. nma.gov.auresearchgate.net | Generally more effective in neutral to alkaline conditions; efficiency may decrease in strongly acidic media. nma.gov.auresearchgate.net |

The protective performance of benzotriazole-based inhibitors can be significantly enhanced when used in combination with other chemical additives, a phenomenon known as synergism. nma.gov.au When two or more inhibitors are used, the combined efficiency may be greater than the sum of their individual effects. nma.gov.au

This approach is common in industrial applications to achieve broader and more robust protection. ucl.ac.uk For instance, a synergistic effect has been observed between BTA and 5-Amino-2-Mercapto-l, 3, 4-Thiadiazole (AMT), which improves the inhibitive efficiency for copper at lower concentrations. nma.gov.auucl.ac.uk Similarly, studies have shown that combining 5-methyl-1H-benzotriazole with potassium sorbate (B1223678) or gelatin leads to a significant increase in inhibition efficiency for copper in acidic solutions. researchgate.net These auxiliary additives often work by different mechanisms, such as blocking different reaction sites or stabilizing the primary inhibitor film. nma.gov.au

Table 3: Synergistic Effects with Other Chemical Additives

| Primary Inhibitor | Auxiliary Additive | Metallic System | Observed Synergistic Effect |

|---|---|---|---|

| Benzotriazole (BTA) | 5-Amino-2-Mercapto-l, 3, 4-Thiadiazole (AMT) | Copper | Improved inhibitive efficiency at lower inhibitor concentrations. nma.gov.auucl.ac.uk |

| 5-methyl-1H-benzotriazole | Potassium Sorbate | Copper | Significantly greater inhibition efficiency in acidic sulphate solution. researchgate.net |

| 5-methyl-1H-benzotriazole | Gelatin | Copper | Enhanced inhibition performance in acidic media. researchgate.net |

Polymer Chemistry and Surface Engineering Applications

Beyond corrosion inhibition, the benzotriazole moiety is a valuable building block in polymer chemistry and for the functional modification of material surfaces.